

Potential research applications of Methyl 5-oxohexanoate

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Compound of Interest

Compound Name: Methyl 5-oxohexanoate

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An In-depth Technical Guide to the Research Applications of **Methyl 5-oxohexanoate**

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 5-oxohexanoate (CAS No. 13984-50-4) is a bifunctional organic compound featuring both a ketone and a methyl ester group.[1][2] This unique structural arrangement makes it a highly versatile and valuable building block in organic synthesis.[1] Its primary research application lies in its utility as a precursor for constructing more complex molecular architectures, particularly five-membered carbocyclic rings via intramolecular cyclization reactions.[3][4] While direct biological activities of **Methyl 5-oxohexanoate** are not extensively documented, its role as an intermediate in the synthesis of potentially bioactive molecules positions it as a compound of significant interest for medicinal chemistry and drug discovery.[1][5] This guide provides a comprehensive overview of its chemical properties, core synthetic applications, detailed experimental protocols, and potential future research directions.

Chemical and Physical Properties

Methyl 5-oxohexanoate, also known as methyl 4-acetylbutyrate, is a colorless to light yellow liquid under standard conditions.[1][2] Its bifunctional nature, containing both a nucleophilic/electrophilic keto group and an electrophilic ester, dictates its chemical reactivity and synthetic utility. A summary of its key physical and chemical properties is presented below.

Property	Value	Reference(s)
CAS Number	13984-50-4	[1][2][6]
Molecular Formula	C ₇ H ₁₂ O ₃	[2][6]
Molecular Weight	144.17 g/mol	[1][2]
IUPAC Name	methyl 5-oxohexanoate	[2]
Synonyms	Methyl 4-acetylbutyrate, Hexanoic acid, 5-oxo-, methyl ester	[2]
Appearance	Colorless to light yellow liquid	[1]
Density	~0.996 g/cm ³	[1][6]
Boiling Point	202.2 °C at 760 mmHg	[1][6]
Flash Point	78.6 °C (Closed Cup)	[1][6]
SMILES	<chem>CC(=O)CCCC(=O)OC</chem>	[2]
InChIKey	AVVPOKSKJSJVIX-UHFFFAOYSA-N	[2]

Core Research Application: A Versatile Synthetic Intermediate

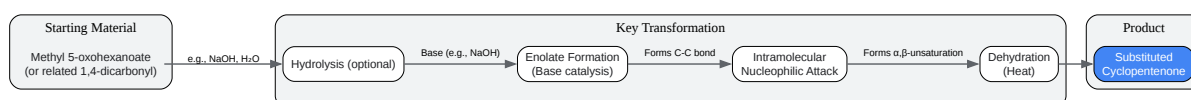
The most significant application of **Methyl 5-oxohexanoate** in a research context is its role as a precursor in the synthesis of cyclic compounds. The linear six-carbon backbone with carbonyl functionalities at positions 1 and 5 is perfectly suited for intramolecular reactions to form five-membered rings, a common structural motif in natural products and pharmaceuticals.

Intramolecular Aldol Condensation to form Cyclopentenones

The intramolecular aldol condensation is a powerful carbon-carbon bond-forming reaction that is highly relevant to **Methyl 5-oxohexanoate** and its derivatives.[3] In a dicarbonyl compound, a base can remove an alpha-proton from one carbonyl group to form an enolate, which then

acts as a nucleophile, attacking the other carbonyl group.[3][7] For 1,4-dicarbonyl systems like the parent acid of **Methyl 5-oxohexanoate**, this reaction is particularly efficient as it leads to the formation of a thermodynamically stable five-membered ring.[7][8]

The general transformation involves the base-catalyzed cyclization of the corresponding dicarbonyl precursor to form a cyclic β -hydroxy ketone, which can then dehydrate (often upon heating) to yield an α,β -unsaturated ketone, specifically a cyclopentenone derivative.[9] For instance, the related compound 2,5-hexanedione undergoes this reaction to produce 3-methylcyclopent-2-enone with high yield.[4] This highlights a key synthetic pathway for which **Methyl 5-oxohexanoate** is an ideal starting material.



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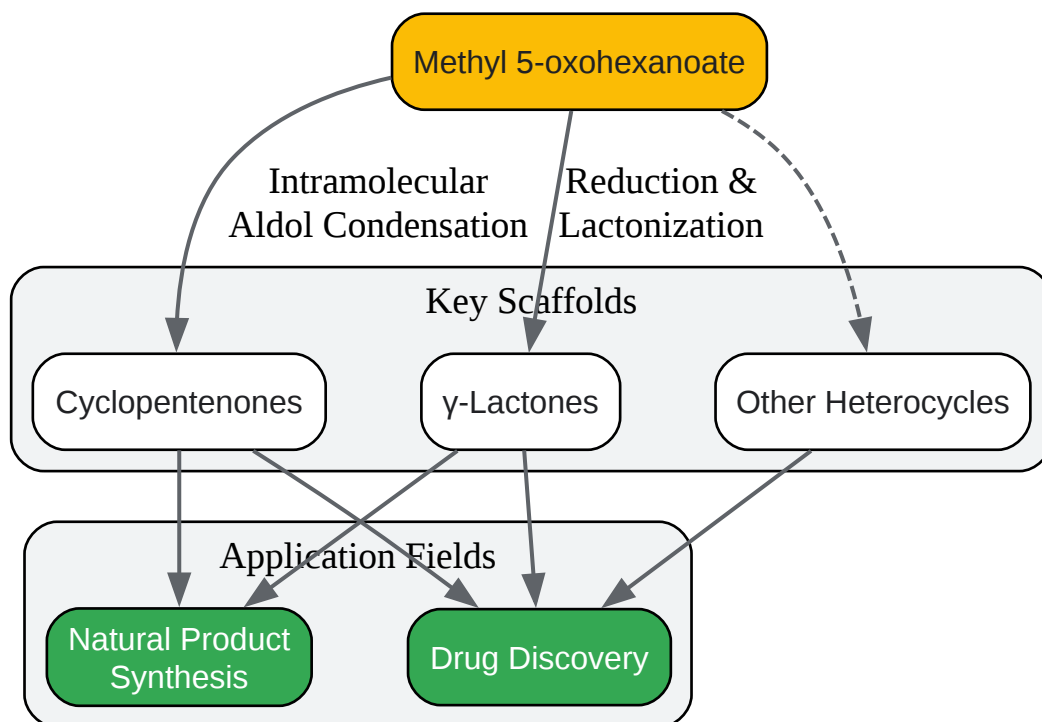
Caption: Synthetic pathway from a 1,4-dicarbonyl to a cyclopentenone.

Potential Applications in Drug Discovery

Chemical "building blocks" are relatively simple molecules that can be assembled into more complex structures for the development of new medicines.[10][11][12] **Methyl 5-oxohexanoate** fits this description perfectly. The cyclopentenone scaffold, readily accessible from this precursor, is a core component of numerous biologically active compounds, including prostaglandins and various natural products. The ability to generate this key structural motif makes **Methyl 5-oxohexanoate** a valuable starting point for exploratory medicinal chemistry programs.

While there is a notable lack of research on the specific biological activity of **Methyl 5-oxohexanoate** itself, its structural similarity to short-chain fatty acids (SCFAs) and other keto acids suggests a potential for interaction with metabolic pathways.[5] Future research could

explore its role as an endogenous metabolite or its effect on cellular signaling and enzyme activity.[5]



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Caption: Logical relationship of **Methyl 5-oxohexanoate** as a building block.

Experimental Protocols

The following is a representative protocol for the intramolecular aldol condensation of a 1,4-dicarbonyl compound to yield a cyclopentenone, a key reaction for which **Methyl 5-oxohexanoate** is a suitable precursor (potentially after hydrolysis of the ester).

Protocol: Base-Catalyzed Intramolecular Aldol Condensation

Objective: To synthesize a 3-methylcyclopent-2-enone derivative from a 2,5-hexanedione precursor, illustrating the core cyclization reaction applicable to **Methyl 5-oxohexanoate** derivatives.

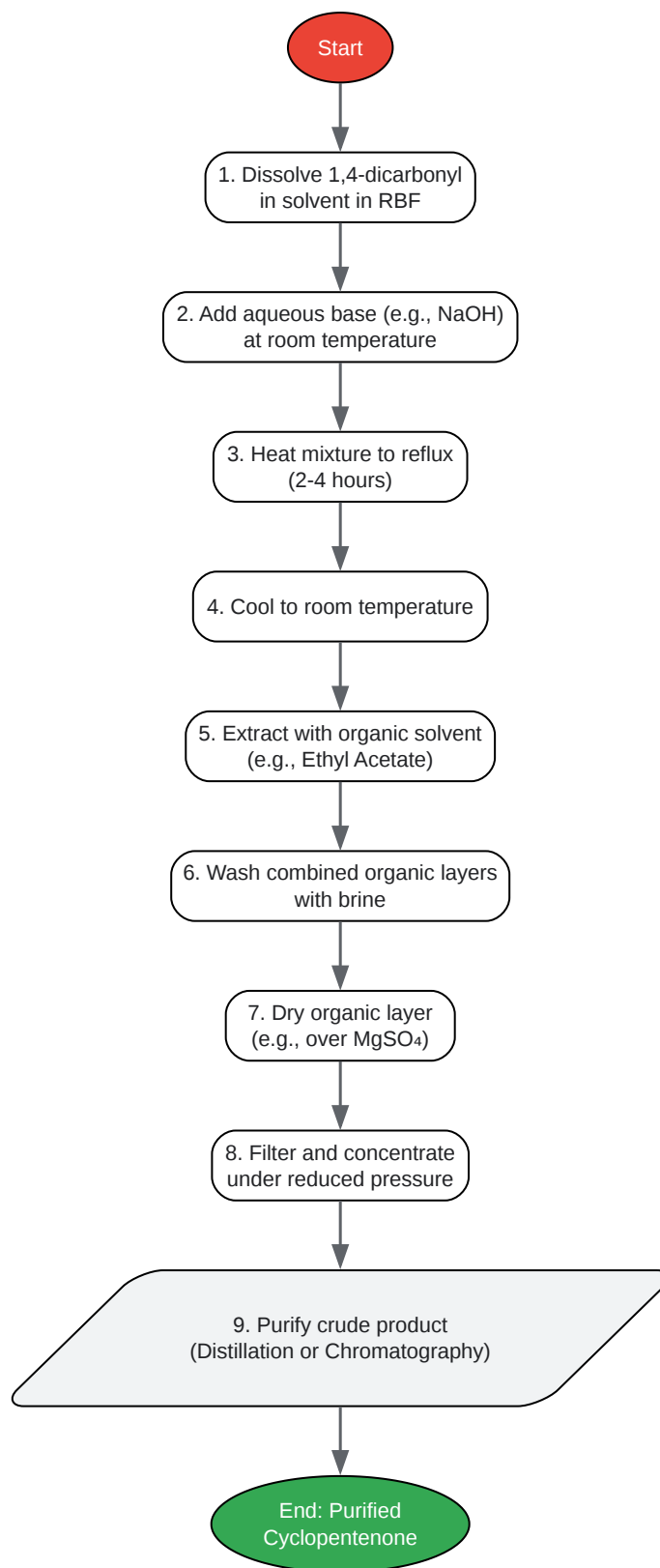
Materials:

- 2,5-Hexanedione (as a model for the dicarbonyl system)
- Sodium hydroxide (NaOH) solution (e.g., 2 M aqueous solution)
- Diethyl ether or Ethyl acetate (for extraction)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, reflux condenser, separatory funnel, magnetic stirrer, and heating mantle.

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the 1,4-dicarbonyl starting material (e.g., 2,5-hexanedione) in water.
- **Base Addition:** Slowly add an aqueous solution of sodium hydroxide to the flask while stirring at room temperature. The base acts as a catalyst to initiate the enolate formation.
- **Reaction and Cyclization:** Heat the reaction mixture to reflux (approximately 100 °C) for 2-4 hours.^[7] The elevated temperature promotes both the aldol condensation and the subsequent dehydration step to form the final α,β -unsaturated product.
- **Work-up:**
 - Cool the reaction mixture to room temperature.
 - Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether or ethyl acetate (3x volumes).
 - Combine the organic layers and wash with brine to remove residual water and base.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

- Purification: The crude 3-methylcyclopent-2-enone can be purified further by vacuum distillation or column chromatography if necessary.



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Caption: Experimental workflow for intramolecular aldol condensation.

Future Research Directions

The potential of **Methyl 5-oxohexanoate** is far from fully explored. Future research could focus on several key areas:

- **Asymmetric Synthesis:** Developing enantioselective cyclization methods to produce chiral cyclopentenones, which are highly valuable in pharmaceutical development.
- **Biological Screening:** Investigating the direct biological effects of **Methyl 5-oxohexanoate** and its simple derivatives on various cell lines and enzyme systems to uncover potential therapeutic applications.
- **Derivatization:** Expanding the library of compounds synthesized from this building block to create diverse molecular scaffolds for high-throughput screening in drug discovery programs.
- **Flavor and Fragrance Chemistry:** Although not recommended for direct use, its derivatives could be synthesized and evaluated for unique sensory properties, given that related esters are prominent in this industry.^{[13][14]}

Conclusion

Methyl 5-oxohexanoate is a synthetically valuable building block primarily due to its ideal structure for forming five-membered ring systems via intramolecular aldol condensation. Its application as an intermediate in the synthesis of complex cyclic molecules, particularly cyclopentenones, makes it a key compound for researchers in organic synthesis, natural product synthesis, and medicinal chemistry. While its own biological profile remains to be investigated, its utility in constructing biologically relevant scaffolds ensures its continued importance in the landscape of chemical research and development.

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